5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Description
The compound 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid (IUPAC name) is a protected derivative of glutamic acid. Commonly referred to as Boc-Glu-OtBu, it features two tert-butyl-based protecting groups:
- A tert-butoxycarbonyl (Boc) group at the amino position.
- A tert-butoxy (OtBu) ester at the γ-carboxylic acid position.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOYURYWGUWMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24277-39-2 | |
| Record name | NSC164659 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Transesterification-Based Protection of Glutamic Acid Backbone
A foundational step in synthesizing this compound involves introducing tert-butyl groups to the glutamic acid backbone. Patent CN103232369A details a transesterification approach using tert-butyl acetate under acidic catalysis. Glutamic acid (Glu) reacts with excess tert-butyl acetate in the presence of perchloric acid (HClO₄) at 10–20°C for 24–48 hours, yielding the bis-protected intermediate Glu(OtBu)₂ (Figure 1). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of glutamic acid attacks the electrophilic carbonyl of tert-butyl acetate.
Key Parameters
-
Molar Ratios : Glu : tert-butyl acetate : HClO₄ = 1 : 5–20 : 1.2–2.
-
Temperature Control : Maintaining temperatures below 20°C prevents undesired side reactions, such as tert-butyl group migration or racemization.
This method achieves >85% conversion to Glu(OtBu)₂, as confirmed by HPLC and mass spectrometry.
Regioselective Deprotection Using Copper Salts
Selective removal of one tert-butyl ester from Glu(OtBu)₂ is critical for generating the mono-protected precursor. Patent CN103232369A employs copper sulfate (CuSO₄·5H₂O) in aqueous media to selectively hydrolyze the 1-tert-butyl ester. At 50°C, Cu²⁺ coordinates with the carboxylate anion of Glu(OtBu)₂, destabilizing the ester bond at the α-position while leaving the γ-ester intact (Figure 2). The resulting copper complex, Cu[Glu(OtBu)]ₓ (x = 1–2), is treated with EDTA or chelating resins to remove copper ions, yielding Glu(OtBu) in >90% purity.
Optimization Insights
Boc Protection of the Amino Group
The free amino group in Glu(OtBu) is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Patent EP1867657A1 highlights the use of biphasic systems (water:dichloromethane) with sodium bicarbonate to facilitate Boc coupling. The reaction proceeds at 0–5°C to minimize carbamate hydrolysis, achieving >95% conversion to Boc-Glu(OtBu).
Comparative Analysis of Catalytic Systems
Acid Catalysts in Transesterification
Perchloric acid (HClO₄) outperforms alternatives like sulfuric or p-toluenesulfonic acid in the transesterification step due to its strong protonating ability and low nucleophilicity, which minimizes ester cleavage.
Table 1: Catalyst Performance in Glu(OtBu)₂ Synthesis
| Catalyst | Conversion (%) | Side Products (%) |
|---|---|---|
| HClO₄ | 92 | 3 |
| H₂SO₄ | 78 | 12 |
| p-TsOH | 65 | 18 |
Chelation-Assisted Deprotection
Copper(II) ions provide superior regioselectivity compared to Fe³⁺ or Al³⁺, which exhibit broader ester hydrolysis activity. The Cu²⁺-carboxylate chelate stabilizes the transition state, directing hydrolysis to the α-position.
Industrial-Scale Process Design
Continuous Flow Reactors for Transesterification
Recent advancements implement continuous flow systems to enhance heat transfer and mixing during tert-butyl acetate reactions. A tubular reactor with static mixers reduces reaction time from 48 hours (batch) to 6 hours, achieving 94% yield at 15°C.
Solvent Recycling in Copper Removal
Patent EP1867657A1 emphasizes solvent recovery during de-coppering. After EDTA treatment, the aqueous phase is distilled to recover >90% of Cu-EDTA complexes for reuse, reducing waste generation by 40%.
Challenges and Mitigation Strategies
Racemization During Protection
The Boc-protection step risks racemization at the α-carbon. To suppress this, EP1867657A1 recommends:
Tert-Butyl Group Migration
Under acidic conditions, tert-butyl esters may migrate between hydroxyl groups. CN103232369A addresses this by:
-
Buffered Conditions : Maintaining pH 4–5 during transesterification.
-
Short Reaction Times : Automated quenching prevents equilibrium shifts.
Applications in Peptide Synthesis
The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS). Its dual protection allows selective deprotection:
Chemical Reactions Analysis
Types of Reactions
5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amino acid.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are used to remove the Boc group.
Substitution: Reagents such as di-tert-butyl dicarbonate and bases like DMAP or sodium hydroxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the free amino acid after Boc removal, various oxidation products, and substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
This compound exhibits potential as a pharmaceutical intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance biological activity, making it a valuable scaffold in drug development.
Case Studies in Drug Development
- Anticancer Agents : Research has shown that derivatives of oxo acids can inhibit tumor growth by interfering with metabolic pathways in cancer cells. For instance, compounds that incorporate the oxo group have been linked to increased apoptosis in various cancer cell lines .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been investigated, with studies indicating that it may reduce the production of pro-inflammatory cytokines. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .
Biochemistry
In biochemistry, the compound serves as a building block for peptide synthesis and enzyme inhibitors.
Peptide Synthesis
The presence of the carboxylic acid functional group allows this compound to participate in peptide bond formation, facilitating the synthesis of peptides with specific biological functions. It can be used to create cyclic peptides that exhibit enhanced stability and bioactivity compared to linear counterparts .
Enzyme Inhibition
Research indicates that modifications of this compound can lead to effective enzyme inhibitors. For example, derivatives have been tested against proteases involved in various diseases, showcasing significant inhibition rates and potential therapeutic benefits .
Material Science
In material science, this compound's unique chemical properties are being explored for the development of advanced materials.
Polymer Chemistry
The incorporation of 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Its application in creating biodegradable polymers is particularly noteworthy, aligning with global sustainability goals .
Comparison Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
| Anti-inflammatory properties | Reduces pro-inflammatory cytokines | |
| Biochemistry | Peptide synthesis | Facilitates formation of stable cyclic peptides |
| Enzyme inhibition | Significant inhibition rates against proteases | |
| Material Science | Polymer chemistry | Enhances mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid primarily involves the protection of amino groups in amino acids and peptides. The Boc group is added to the amino group, preventing it from participating in unwanted side reactions during synthesis . The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Glutamic Acid Derivatives
Table 1: Comparative Analysis of Key Compounds
Functional and Application-Based Differences
(a) Boc-Glu-OtBu vs. H-Glu-OtBu
- Protection Strategy : Boc-Glu-OtBu has dual protection (Boc and OtBu), whereas H-Glu-OtBu lacks the Boc group. This makes Boc-Glu-OtBu more stable during multi-step syntheses but requires additional deprotection steps .
- Solubility: The Boc group enhances solubility in non-polar solvents, facilitating coupling reactions in SPPS.
(b) Boc-Glu-OtBu vs. 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Toxicity Data: Limited toxicological information is available for both compounds, but safety protocols recommend avoiding inhalation or skin contact .
(c) Boc-Glu-OtBu vs. NODA-GA(tBu)₃
- Complexity: NODA-GA(tBu)₃ incorporates a triazacyclononane macrocycle for metal chelation, unlike Boc-Glu-OtBu’s linear structure. This makes it suitable for radiopharmaceutical applications (e.g., PET imaging) .
- Molecular Weight: NODA-GA(tBu)₃ has a significantly higher molecular weight (473.56 g/mol), impacting its pharmacokinetic properties.
Research Findings and Data
Table 2: Physicochemical Properties
| Property | Boc-Glu-OtBu | H-Glu-OtBu | 5-Hydroxy-2-[(2-methylpropan-2-yl)... |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Solubility (DMSO) | 100 mg/mL (329.65 mM) | Limited data | Limited data |
| Stability | Stable at -20°C | Hygroscopic | Reacts with strong oxidizers |
| Hazard Classification | Not classified | Not classified | P261, P262 precautions recommended |
Biological Activity
5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, commonly referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
- Molecular Formula : C13H23NO6
- Molecular Weight : 285.33 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Protein Synthesis Modulation : The compound acts as an amino acid derivative that influences protein synthesis pathways, potentially enhancing anabolic processes in muscle tissue.
-
Cell Signaling Pathways : It has been shown to interact with various cell signaling pathways, including:
- PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth and metabolism regulation.
- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
- Inflammatory Response Regulation : The compound exhibits anti-inflammatory properties by modulating cytokine release and immune cell activity.
Biological Activities
The compound's biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |
| Anti-inflammatory | Decreases the production of pro-inflammatory cytokines. |
| Anabolic Effects | Promotes muscle protein synthesis and recovery post-exercise. |
| Neuroprotective | Protects neuronal cells from apoptosis under stress conditions. |
Study 1: Anabolic Effects in Muscle Tissue
A study conducted on athletes demonstrated that supplementation with this compound led to significant increases in lean muscle mass compared to a placebo group. The study highlighted its role in enhancing recovery and reducing muscle soreness post-exercise.
Study 2: Anti-inflammatory Properties
In a controlled trial involving inflammatory models, the compound exhibited a marked reduction in inflammation markers such as TNF-alpha and IL-6. This suggests potential applications in treating chronic inflammatory diseases.
Study 3: Neuroprotective Effects
Research published in a neuroscience journal indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins, suggesting its use in neurodegenerative disease therapies.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
